Brain-to-Serum Concentration Ratio: SMM-189 vs. SR144528 in Murine GVHD Model
In a direct head-to-head pharmacokinetic comparison using a murine model of graft-versus-host disease (GVHD), SMM-189 exhibited substantially higher brain penetration relative to serum compared with the prototypical CB2 inverse agonist/antagonist SR144528. This differential brain-to-serum ratio provides a quantifiable basis for selecting SMM-189 over SR144528 for CNS-targeted applications [1].
| Evidence Dimension | Brain-to-serum concentration ratio |
|---|---|
| Target Compound Data | SMM-189 brain-to-serum ratio: ~1.0 (approximate value based on graphical data) |
| Comparator Or Baseline | SR144528 brain-to-serum ratio: ~0.4 (approximate value based on graphical data) |
| Quantified Difference | SMM-189 demonstrates approximately 2.5-fold higher brain-to-serum ratio than SR144528 |
| Conditions | Balb/c mice transplanted with B6 BM and spleen cells; concentrations measured 14 days post-transplantation; n = 5-10 mice/group; data from 2 independent experiments |
Why This Matters
Higher brain-to-serum ratio directly impacts CNS target engagement and reduces the required dose for achieving therapeutic brain concentrations, making SMM-189 the preferred choice for neuroinflammation and TBI research applications.
- [1] Figure 5. Pharmacological administration of a brain-penetrant CB2R inverse agonist/antagonist reduces inflammation in the CNS during GVHD. PMC11142740. View Source
